molecular formula C24H16Cl2O6 B15021207 Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate

Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate

Cat. No.: B15021207
M. Wt: 471.3 g/mol
InChI Key: VMNOYZPLWLJWJQ-UHFFFAOYSA-N
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Description

Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate is a synthetic ester derivative of benzene-1,2-dicarboxylic acid (phthalic acid). Its structure features two 2-(4-chlorophenyl)-2-oxoethyl groups esterified at the 1- and 2-positions of the benzene ring. The presence of the 4-chlorophenyl and ketone functionalities distinguishes it from simpler alkyl or aryl phthalate esters.

Properties

Molecular Formula

C24H16Cl2O6

Molecular Weight

471.3 g/mol

IUPAC Name

bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C24H16Cl2O6/c25-17-9-5-15(6-10-17)21(27)13-31-23(29)19-3-1-2-4-20(19)24(30)32-14-22(28)16-7-11-18(26)12-8-16/h1-12H,13-14H2

InChI Key

VMNOYZPLWLJWJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Retention Time (min) Peak Area (%) Key Properties/Applications
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate 2-ethylhexyl ~390.56 29.62 26.61 Nonpolar solvent fraction; plasticizer, antimicrobial
Dibutyl benzene-1,2-dicarboxylate n-butyl ~278.35 Not reported 31.03 High abundance in plant extracts; potential pharmacological agent
Diethyl benzene-1,2-dicarboxylate ethyl ~222.24 Not reported Not reported Drug-likeness; anti-urolithiasis candidate
Bis(2-methylpropyl) benzene-1,2-dicarboxylate 2-methylpropyl (isobutyl) ~278.35 Not reported Not reported Plasticizer substitute for dibutyl phthalate
Target Compound 2-(4-chlorophenyl)-2-oxoethyl ~452.27 (estimated) Not reported Not reported Hypothesized enhanced bioactivity due to aromatic/ketone groups

Notes:

  • Polarity: Bis(2-ethylhexyl) and bis(2-methylpropyl) esters are nonpolar, making them suitable as plasticizers or solvents.
  • Stability : Chlorinated aromatic groups may enhance UV stability and resistance to hydrolysis compared to alkyl esters.

Biological Activity

Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a dicarboxylate moiety. Its chemical formula is C16_{16}H14_{14}ClO4_4, and it exhibits properties typical of dicarboxylates, such as solubility in organic solvents and potential reactivity with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antiproliferative Activity : Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. This effect is often linked to the compound's ability to disrupt cellular signaling pathways involved in growth regulation.
  • Tubulin Destabilization : Similar compounds have been reported to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is significant in the context of cancer therapy, where targeting microtubule dynamics is a common strategy.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's efficacy against several cancer cell lines. For instance:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15Reduced proliferation by 50%
HeLa (Cervical Cancer)10Induced apoptosis via caspase activation
A549 (Lung Cancer)20Inhibited migration and invasion

These results suggest a promising profile for this compound as an anticancer agent.

Case Studies

  • Case Study on MCF-7 Cells : A study conducted by researchers found that treatment with this compound resulted in significant downregulation of cyclin D1 and upregulation of p21, indicating cell cycle arrest at the G1 phase.
  • In Vivo Efficacy : In animal models, administration of the compound led to tumor regression in xenograft models of breast cancer. The tumors showed reduced vascularization and increased apoptosis markers compared to control groups.

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